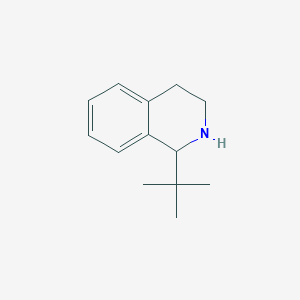

1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1-tert-butyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,3)12-11-7-5-4-6-10(11)8-9-14-12/h4-7,12,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJVKIWQGWVWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C2=CC=CC=C2CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-tert-butyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yields and purity while minimizing waste and production costs .

Chemical Reactions Analysis

1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields isoquinoline derivatives, while reduction results in fully saturated tetrahydroisoquinolines .

Scientific Research Applications

Chemical Synthesis

TBTIQ serves as a vital intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block for:

- Pharmaceuticals : TBTIQ is used in the synthesis of drugs targeting neurodegenerative diseases and other medical conditions.

- Agrochemicals : The compound is also utilized in developing pesticides and herbicides due to its biological activity.

Biological Research

Research into TBTIQ has revealed its potential biological activities, particularly concerning neurotransmitter systems. Its applications in biology include:

- Neuroprotective Agent : Studies indicate that TBTIQ may interact with neurotransmitter receptors such as dopamine and serotonin receptors, potentially offering neuroprotective effects against conditions like Alzheimer’s disease and Parkinson’s disease .

- Antimicrobial Activity : TBTIQ derivatives have been evaluated for their antimicrobial properties. For example, novel isoquinoline dipeptides derived from TBTIQ demonstrated significant antibacterial activity against strains of Escherichia coli and potent antifungal effects .

Medical Applications

The therapeutic potential of TBTIQ is under investigation in several areas:

- Neurodegenerative Diseases : Ongoing research focuses on TBTIQ's role as a dual-target inhibitor for treating Alzheimer’s disease by inhibiting cholinesterases and monoamine oxidases .

- Analgesic Effects : Compounds derived from TBTIQ are being studied for their potential as analgesics, particularly in managing neuropathic pain and other chronic pain syndromes .

Industrial Applications

In industry, TBTIQ is utilized for its properties in:

- Fine Chemicals Production : It serves as a precursor in synthesizing various functional materials and specialty chemicals.

- Catalyst Development : The compound's unique structure allows it to be employed in developing new catalysts for chemical reactions.

Case Study Examples

- A study designed novel 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives based on TBTIQ's structure to target Alzheimer’s disease effectively. These compounds showed significant inhibitory activity against cholinesterases and monoamine oxidases while crossing the blood-brain barrier .

- Another research effort synthesized isoquinoline conjugates to explore their antimicrobial properties against resistant bacterial strains. The results indicated that these compounds exhibited stronger antibacterial effects than existing treatments .

Mechanism of Action

The mechanism of action of 1-tert-butyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. One proposed mechanism is its interaction with neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its neuroprotective effects . Additionally, the compound may inhibit certain enzymes involved in the metabolism of neurotransmitters, thereby modulating their levels in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

TIQ derivatives vary in substituents at the 1-position (e.g., aryl, methyl, benzyl) and modifications to the aromatic ring (e.g., hydroxyl, methoxy). These structural differences critically influence their biological activities and toxicity profiles. Below is a comparative analysis of key analogs:

Pharmacological and Metabolic Comparisons

Vasorelaxant and Inotropic Effects 1-Aryl-6,7-dimethoxy-TIQ exhibits potent vasorelaxant activity, reducing KCl-induced contraction by 89.5% and PE-induced contraction by 75.2% . Its EC50 for inotropic effects is 14.6 μM, weaker than the conjugate DHQ-11 (9.7 μM) . Dihydroquercetin (flavonoid) shows lower potency (IC50: 30.9 μM), highlighting the role of the aryl substituent in enhancing activity .

Neuroprotective vs. Neurotoxic Effects 1MeTIQ is endogenously synthesized in the human brain and demonstrates neuroprotection via MAO inhibition, free radical scavenging, and Ca²⁺ influx modulation . It penetrates the BBB efficiently, with brain concentrations 4.5× higher than blood . Salsolinol and 1-BnTIQ are neurotoxic, promoting α-synuclein aggregation and dopaminergic neuron death, respectively . Salsolinol derivatives are detected in PD patients, linking them to disease progression .

Metabolism and BBB Penetration 1MeTIQ and TIQ are excreted mostly unchanged (72–76% after 24 hours) and share similar metabolic pathways, producing hydroxylated and N-methylated metabolites .

Antiplasmodial Activity

- 1-Aryl-6-hydroxy-TIQ derivatives exhibit moderate antiplasmodial activity (IC50: 0.2–10 μg/mL), with two compounds showing high potency against Plasmodium falciparum .

Key Research Findings

- Structure-Activity Relationship (SAR):

- Toxicity Profiles: Catechol-type TIQs (e.g., salsolinol) are pro-oxidant and neurotoxic, whereas non-catechol derivatives (e.g., 1MeTIQ) are neuroprotective .

Biological Activity

Overview

1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline (THTIQ) is a chemical compound belonging to the tetrahydroisoquinoline class, which is noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and as an anticancer agent. The presence of a tert-butyl group enhances its pharmacological properties, making it a subject of extensive research.

1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods, typically involving the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloride in the presence of bases like sodium hydride or potassium carbonate. The reaction is often carried out in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

The biological activity of THTIQ is primarily attributed to its interaction with neurotransmitter systems. It has been suggested that THTIQ may act on dopamine and serotonin receptors, contributing to its neuroprotective effects. This interaction may help mitigate the effects of neurodegenerative diseases by enhancing neurotransmission and protecting neuronal cells from oxidative stress .

Neuroprotective Effects

Research indicates that THTIQ exhibits neuroprotective properties. In various in vitro studies, it has shown the ability to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. For instance, THTIQ demonstrated significant protective effects against glutamate-induced toxicity in neuronal cell lines .

Antiviral Activity

Recent studies have highlighted the antiviral potential of THTIQ derivatives against SARS-CoV-2. A compound structurally related to THTIQ was found to inhibit viral replication in Vero E6 cells with an EC50 of 3.15 μM and a selectivity index exceeding 63.49. This suggests that compounds derived from THTIQ may serve as promising candidates for antiviral drug development .

Anticancer Properties

THTIQ has also been investigated for its anticancer activities. Its derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, certain THTIQ analogs were found to exhibit IC50 values in the nanomolar range against specific tumor types .

Comparative Analysis with Similar Compounds

To understand the unique properties of THTIQ, it is beneficial to compare it with other tetrahydroisoquinoline derivatives:

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group instead of tert-butyl | Different neuroprotective profile |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl group modification | Enhanced anticancer activity |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Phenyl substitution | Varied receptor interactions |

The presence of the tert-butyl group in THTIQ significantly influences its steric and electronic properties compared to these analogs .

Neuroprotection Study

In a study examining the neuroprotective effects of THTIQ on SH-SY5Y neuroblastoma cells exposed to oxidative stress, results indicated that THTIQ reduced cell death by approximately 40% compared to untreated controls. This effect was attributed to its antioxidant properties and ability to modulate intracellular signaling pathways involved in cell survival .

Antiviral Efficacy Against SARS-CoV-2

A recent investigation into the antiviral efficacy of THTIQ derivatives demonstrated their ability to inhibit SARS-CoV-2 replication effectively. The study reported that compound trans-1 , a derivative of THTIQ, exhibited an EC50 value of 2.78 μM in Calu-3 human lung cells, outperforming traditional antiviral agents like chloroquine .

Q & A

Basic Research Question

- 1H-NMR Spectroscopy : Essential for confirming the tertiary butyl group (δ ~1.2–1.4 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

For advanced stereochemical analysis, X-ray crystallography is recommended to resolve spatial arrangements of substituents, as demonstrated in structural analogs .

How can researchers optimize enantioselective synthesis of 1-substituted tetrahydroisoquinoline derivatives?

Advanced Research Question

Enantioselective synthesis often employs chiral auxiliaries or catalysts:

- Chiral Grignard Reagents : For example, 2-(1,3-dioxan-2-yl)ethylmagnesium bromide in THF to achieve stereocontrol during alkylation .

- Na/liquid NH₃ Systems : Reductive alkylation under ammonia can yield high enantiomeric excess (e.g., (1S)-6,7-dimethoxy-1-methyl derivatives) .

- Asymmetric Hydrogenation : Palladium or ruthenium catalysts with chiral ligands improve selectivity.

What methodologies are used to assess the biological activity of 1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline derivatives?

Advanced Research Question

- Antitumor Assays : MTT assays using cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values. Structural analogs with methoxy or nitro substituents show enhanced activity .

- Antimicrobial Screening : Disk diffusion or broth microdilution against pathogens like S. aureus .

- Neurotoxicity Studies : In vitro models (e.g., SH-SY5Y neurons) to assess dopaminergic toxicity .

How can functionalization of the tetrahydroisoquinoline core improve pharmacological properties?

Advanced Research Question

- Electrophilic Substitution : Introduce methoxy or nitro groups at positions 6/7 to enhance bioavailability .

- Sulfonylation : Adding methylsulfonyl groups (e.g., 7-methoxy-2-(methylsulfonyl) derivatives) increases metabolic stability .

- N-Alkylation : Tert-butyl or benzyl groups modulate lipophilicity and receptor binding .

How should researchers reconcile contradictory data on synthetic yields and byproduct formation?

Advanced Research Question

Contradictions often arise from reaction conditions:

- Catalyst Choice : PPA vs. POCl₃ in cyclization steps can alter byproduct profiles .

- Temperature Control : Higher temperatures in reduction steps may degrade intermediates, reducing yields.

- Purification Methods : Column chromatography vs. recrystallization impacts purity. Documenting reaction parameters (e.g., solvent, time) is critical for reproducibility .

What safety precautions are essential when handling 1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline?

Basic Research Question

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential volatility.

- First Aid : Immediate rinsing for skin contact and medical consultation for ingestion .

How can computational chemistry aid in designing tetrahydroisoquinoline-based drug candidates?

Advanced Research Question

- Molecular Docking : Predict binding affinities to targets like dopamine receptors or topoisomerases.

- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl lipophilicity) with activity .

- DFT Calculations : Optimize transition states in enantioselective reactions .

What strategies address low enantiomeric excess in tetrahydroisoquinoline syntheses?

Advanced Research Question

- Chiral Resolution : Diastereomeric salt formation with camphorsulfonic acid .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to separate enantiomers.

- Chiral Chromatography : Use HPLC with chiral stationary phases for purification .

How does X-ray crystallography contribute to understanding tetrahydroisoquinoline derivatives?

Advanced Research Question

X-ray analysis resolves:

- Crystal Packing : Hydrogen bonding and π-π interactions influencing solubility.

- Absolute Configuration : Confirms stereochemistry of chiral centers, critical for structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.